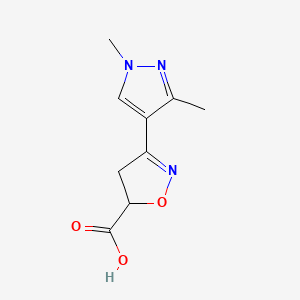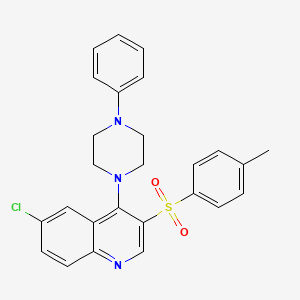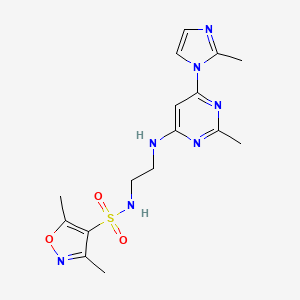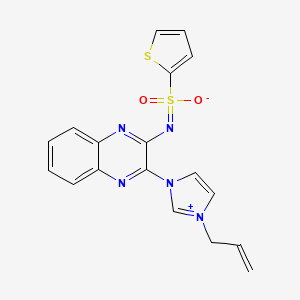
3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid” is a chemical compound with a molecular formula of C10H11N3O3 . It possesses two heterocyclic rings, a pyrazole and an isoxazole, which are known for their diverse biological activities. These ring systems are found in various pharmaceuticals and are actively explored in drug discovery.
Synthesis Analysis
The synthesis of compounds similar to “3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid” has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid” includes a pyrazole ring and an isoxazole ring, both of which are nitrogen-containing heterocycles. The presence of a carboxylic acid group (COOH) suggests potential for interaction with biological systems, as this group can participate in various bonding interactions with biomolecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid” include a molecular weight of 221.21 g/mol . The compound has a predicted boiling point of 385.4±42.0 °C and a predicted density of 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound has been studied within the context of synthesizing various derivatives for potential biological activities. For instance, the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines showcases the compound's utility in creating molecules with diverse biological activities. These derivatives have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting the compound's role in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Biological Activities
The compound's derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This is particularly evident in the synthesis of pyrazole and annulated pyrazole derivatives, which have been utilized extensively as synthons in organic synthesis. Their wide range of biological activities makes them significant in the development of new pharmacological agents. The study by Zaki et al. (2016) on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides further supports this point, demonstrating the compound's versatility in synthesizing biologically active molecules.
Molecular Interactions and Structural Analysis
The structural and molecular interactions of derivatives have also been a significant area of study. For example, the structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the compound's application in material science and coordination chemistry. These studies provide insights into the molecular frameworks and potential applications of these derivatives in developing new materials with specific properties (Cheng et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their observed pharmacological effects .
Pharmacokinetics
The compound’s molecular weight (244253 Da) and its polar surface area (75 Ų) suggest that it may have good bioavailability .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVWSZLZALZWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)


![N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide](/img/structure/B2992213.png)
![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)


![2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2992225.png)

![N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992227.png)